molecular formula C6H3N3O2 B6339781 2-Cyanopyrimidine-4-carboxylic acid CAS No. 1211528-16-3

2-Cyanopyrimidine-4-carboxylic acid

Cat. No.: B6339781
CAS No.: 1211528-16-3
M. Wt: 149.11 g/mol
InChI Key: XCNQHJNLADFGKB-UHFFFAOYSA-N
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Description

2-Cyanopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4N2O2. It is a derivative of pyrimidine, an aromatic N-heterocycle that is found in nature as a component of pyrimidine nucleotides and vitamin B1 (thiamine).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanopyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the conversion of 4,6-dichloro-2-(methylthio)pyrimidine to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile. These intermediates are then oxidized to sulfones and displaced with potassium cyanide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyanopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide for chlorination, and reducing agents for reduction reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile with N-chlorosuccinimide yields 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile .

Scientific Research Applications

2-Cyanopyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes within cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyanopyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:

  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 4-Chloro-6-methoxypyrimidine-2-carbonitrile
  • 4,6-Dimethoxypyrimidine-2-carbonitrile

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research contexts .

Properties

IUPAC Name

2-cyanopyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-3-5-8-2-1-4(9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNQHJNLADFGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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